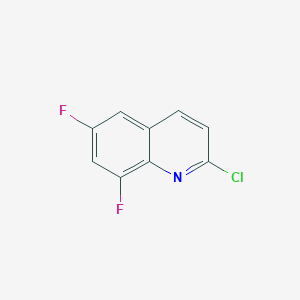

2-Chloro-6,8-difluoroquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-6,8-difluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-8-2-1-5-3-6(11)4-7(12)9(5)13-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUJMZQHTOKLAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577967-70-5 | |

| Record name | 2-chloro-6,8-difluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Routes to 2 Chloro 6,8 Difluoroquinoline and Its Advanced Derivatives

Precursor Synthesis and Halogenation Strategies

The journey to 2-Chloro-6,8-difluoroquinoline necessitates a carefully planned sequence of reactions, beginning with the synthesis of appropriately substituted precursors and followed by targeted halogenation steps.

Directed Halogenation Approaches for Quinolines

The regioselective introduction of halogen atoms onto the quinoline (B57606) core is a critical aspect of synthesizing complex derivatives. While general electrophilic aromatic substitution on the quinoline ring typically occurs at the 5- and 8-positions, achieving substitution at other positions often requires directing groups. iipseries.orgpharmaguideline.com For instance, the use of an 8-amidoquinoline as a bidentate directing group has enabled a wide range of C-H functionalization reactions. mdpi.com This strategy, however, is more commonly applied for functionalization at the C5 position. mdpi.comrsc.org Palladium-catalyzed methods have also been developed for the β-halogenation of amides, a reaction enabled by quinoline-type ligands. researchgate.netnih.gov

Regioselective Fluorination Techniques

The incorporation of fluorine atoms at specific positions on the quinoline ring is often a key step. One notable method involves the regioselective electrochemical 5,8-difluorination of quinolines. georgiasouthern.edugeorgiasouthern.eduresearchgate.net This technique utilizes HF:pyridine (B92270) as both the reagent and supporting electrolyte, allowing for the difluorination of various quinoline derivatives in moderate to good yields at room temperature. georgiasouthern.edugeorgiasouthern.eduresearchgate.net It has been observed that even halogenated quinolines can undergo this reaction without the loss of the original halogens, with fluorination occurring selectively on the benzenoid ring. georgiasouthern.edu Another approach is anodic fluorination, which has been successfully applied to 2-quinolyl and 4-(7-trifluoromethyl)quinolyl sulfides. nih.gov

Incorporation of Chlorine at the 2-Position

The introduction of a chlorine atom at the 2-position of the quinoline ring is a common transformation. This is often achieved by reacting a 4-hydroxyquinoline (B1666331) derivative with a chlorinating agent like phosphorus oxychloride. google.com This step typically follows the cyclization reaction that forms the quinoline core. For instance, a 4-oxo-tetrahydroquinoline can be chlorinated with phosphorus oxychloride to yield the corresponding 4-chloroquinoline. google.com

Established Quinoline Synthesis Protocols and Adaptations for this compound

The fundamental quinoline ring system of this compound is constructed using well-established synthetic protocols, which can be adapted to accommodate the required substitution pattern.

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction is a versatile method for preparing quinolines and 4-hydroxyquinoline derivatives. wikipedia.org The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester to form an anilidomethylenemalonic ester. wikipedia.org This intermediate then undergoes a thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.comablelab.eu Subsequent saponification and decarboxylation produce the 4-hydroxyquinoline. wikipedia.org This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, and using asymmetrically substituted anilines can lead to a mixture of products. mdpi.com Microwave-assisted Gould-Jacobs reactions have been shown to reduce reaction times and improve yields. ablelab.euasianpubs.org

| Reagent 1 | Reagent 2 | Product | Conditions | Reference |

| Aniline | Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline | Heat, cyclization, saponification, decarboxylation | wikipedia.org |

| Substituted Aniline | Alkoxy methylenemalonic ester | Substituted 4-hydroxyquinoline | Thermal cyclization | mdpi.com |

| Aryl amines | Not specified | Substituted quinolines | Microwave irradiation | asianpubs.org |

Conrad-Limpach Condensation and Modifications

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgjptcp.com The reaction proceeds through a Schiff base intermediate. wikipedia.orgjptcp.com The conditions of this reaction are critical for determining the final product. At lower temperatures, the reaction yields a β-amino acrylate, which upon cyclization, gives a 4-quinolone. pharmaguideline.com Conversely, at higher temperatures, the Knorr quinoline synthesis variation can occur, where the aniline attacks the ester group of the β-ketoester, leading to a 2-hydroxyquinoline. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. mdpi.com

| Reagent 1 | Reagent 2 | Product | Key Conditions | Reference |

| Aniline | β-ketoester | 4-Hydroxyquinoline | Formation of Schiff base, cyclization | wikipedia.org |

| Aniline | β-ketoester | 4-Quinolone | Lower temperature | pharmaguideline.com |

| Aniline | β-ketoester | 2-Hydroxyquinoline | Higher temperature (Knorr variation) | wikipedia.org |

Biere-Seelen Synthesis Approaches

While specific examples detailing the Biere-Seelen synthesis for this compound are not prevalent in the reviewed literature, the principles of this approach can be applied to its hypothetical synthesis. The Biere-Seelen method is a variation of the Conrad-Limpach-Knorr synthesis, which is a powerful tool for constructing the quinoline core. This methodology traditionally involves the condensation of anilines with β-ketoesters.

For the synthesis of a precursor to this compound, one would theoretically start with 3,5-difluoroaniline (B1215098). The subsequent steps would involve reaction with a suitable β-ketoester, followed by cyclization and chlorination. The choice of the β-ketoester would be crucial in determining the substitution pattern on the resulting quinoline ring.

Knorr and Friedländer Quinoline Syntheses in Context

The Knorr and Friedländer syntheses represent foundational methods for quinoline construction and are relevant to the synthesis of halogenated quinolines. researchgate.net

Knorr Quinoline Synthesis: This method involves the cyclization of β-ketoanilides using a dehydrating agent, typically a strong acid like sulfuric acid. To synthesize a precursor for this compound, one would start with the acetoacetylation of 3,5-difluoroaniline to form the corresponding β-ketoanilide. Subsequent acid-catalyzed cyclization would yield a hydroxyquinoline intermediate, which could then be chlorinated to introduce the chloro group at the 2-position.

Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). For the targeted quinoline, a potential route would involve the reaction of 2-amino-3,5-difluorobenzaldehyde (B15227207) with a two-carbon component that could provide the atoms for positions 2 and 3 of the quinoline ring, followed by chlorination.

Classical methods like the Knorr and Friedländer syntheses, while effective, often require harsh reaction conditions, which can limit their applicability for complex, functionalized substrates. researchgate.net

Modern Synthetic Strategies for Functionalized Quinolines

The limitations of classical methods have spurred the development of more versatile and milder synthetic strategies, with transition metal-catalyzed reactions being at the forefront. researchgate.netias.ac.in These modern techniques offer greater efficiency, regioselectivity, and functional group tolerance. acs.orgmdpi.com

Transition Metal-Catalyzed Transformations for Quinoline Scaffolds

Transition metal catalysis has revolutionized the synthesis and functionalization of quinoline scaffolds, providing efficient pathways to a wide array of derivatives. ias.ac.inmdpi.com Metals such as palladium, copper, and rhodium are extensively used to facilitate various C-H activation and cross-coupling reactions. mdpi.commdpi.com

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in quinoline chemistry is extensive. researchgate.net Various palladium-catalyzed cross-coupling reactions are employed to introduce diverse substituents onto the quinoline core. researchgate.netnih.gov These reactions typically involve the coupling of a halogenated quinoline with an organometallic reagent. researchgate.net

The following table summarizes key palladium-catalyzed cross-coupling reactions applicable to the functionalization of quinoline scaffolds:

| Reaction Name | Organometallic Reagent | Coupling Partner (on Quinoline) | Description |

| Kumada Coupling | Grignard Reagent (R-MgX) | Halogen (Cl, Br, I) | Forms a new carbon-carbon bond. |

| Stille Coupling | Organostannane (R-SnR'₃) | Halogen (Cl, Br, I), Triflate | Tolerant of a wide range of functional groups. |

| Negishi Coupling | Organozinc (R-ZnX) | Halogen (Cl, Br, I) | Highly reactive and often proceeds under mild conditions. |

| Sonogashira Coupling | Terminal Alkyne | Halogen (Cl, Br, I) | Specifically forms a carbon-carbon triple bond, introducing an alkynyl group. ias.ac.in |

| Suzuki Coupling | Organoboron (R-B(OR')₂) | Halogen (Cl, Br, I), Triflate | Widely used due to the stability and low toxicity of boronic acids. researchgate.net |

| Heck Coupling | Alkene | Halogen (Br, I) | Forms a new carbon-carbon bond by coupling with an alkene. nih.govnih.gov |

| Hiyama Coupling | Organosilane (R-SiR'₃) | Halogen (Cl, Br, I) | Activated by a fluoride (B91410) source. |

These reactions provide powerful tools for the late-stage functionalization of the this compound scaffold, allowing for the introduction of aryl, alkyl, alkynyl, and other groups at various positions, provided a suitable halo- or triflate-substituted precursor is available. For instance, a bromo-substituted derivative like 6-Bromo-7-chloro-2,8-difluoroquinoline could undergo Suzuki coupling with various arylboronic acids. researchgate.net

Copper catalysis has emerged as a cost-effective and environmentally benign alternative to palladium for certain transformations. researchgate.net Copper-catalyzed reactions are particularly useful for C-N and C-O bond formation, as well as some C-C coupling reactions. researchgate.netorganic-chemistry.org In the context of quinoline synthesis, copper catalysts can be employed in annulation reactions to construct the quinoline ring system. mdpi.com For instance, copper-catalyzed tandem annulation of alkynyl imines with diazo compounds provides an efficient route to C4-functionalized quinolines. organic-chemistry.org Copper(I) iodide (CuI) has been identified as a particularly effective catalyst in some of these transformations. organic-chemistry.org Copper-catalyzed reactions of quinoline N-oxides have also been developed for C-2 functionalization. researchgate.netnih.gov

Rhodium catalysis has become a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to modifying the quinoline scaffold. mdpi.comnih.gov Rhodium catalysts can selectively activate C-H bonds at various positions on the quinoline ring, allowing for the introduction of new functional groups without the need for pre-installed leaving groups like halogens. mdpi.comresearchgate.net

Rhodium(III) catalysts, in particular, have been shown to be effective for the C-H functionalization of quinoline N-oxides. acs.org The N-oxide group can act as a directing group, guiding the catalyst to a specific C-H bond. For example, {Cp*Rh(III)} catalysts have been used for the C-H functionalization of quinoline N-oxides with diazo compounds. researchgate.net The reaction pathway can lead to either C-H functionalization or deoxygenation, depending on the specific diazo compound used. acs.org Rhodium catalysts are also capable of promoting C-H activation at the C2, C4, and C8 positions of the quinoline ring, depending on the substitution pattern and reaction conditions. nih.govresearchgate.net

Synthetic Routes to this compound: Modern Methodologies and Advanced Derivatives

The quinoline scaffold is a cornerstone in medicinal and materials chemistry, prompting continuous innovation in its synthesis. The specific compound, this compound, with its distinct halogenation pattern, serves as a valuable precursor for a range of advanced derivatives. This article delves into contemporary synthetic strategies for this compound and its analogues, focusing on metal-free protocols, green chemistry principles, one-pot efficiencies, and electrochemical methods.

2 Metal-Free Synthetic Protocols

The drive to develop more sustainable and cost-effective chemical processes has led to a surge in metal-free synthetic strategies for quinoline derivatives. These methods circumvent the use of often toxic, expensive, and difficult-to-remove transition metal catalysts. rsc.orgnih.gov

Recent breakthroughs have focused on direct C-H bond functionalization and tandem cyclization reactions. nih.gov One notable approach involves the iodide-catalyzed reaction between 2-styrylanilines and 2-methylquinolines. This strategy facilitates the activation of C(sp³)–H bonds and the formation of new C–C and C–N bonds under mild, metal-free conditions. The protocol demonstrates excellent functional group tolerance and is scalable, marking a significant step towards environmentally benign quinoline synthesis. nih.gov

Another powerful metal-free method is the oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. Promoted by a simple combination of p-toluenesulfonic acid (TsOH) and potassium persulfate (K₂S₂O₈), this reaction proceeds through C(sp³)-O bond cleavage followed by C=N and C=C bond formation to construct the quinoline ring. This method offers good to excellent yields for a wide array of substituted quinolines.

Furthermore, modifications to classic name reactions like the Skraup and Friedländer syntheses have been developed to eliminate metal catalysts. mdpi.commdpi.com These often involve the use of novel reagents, ionic liquids, or microwave irradiation to enhance reaction efficiency and yield. mdpi.com For instance, the use of iodine in dimethyl sulfoxide (B87167) (DMSO) can promote the cyclization of anilines with appropriate synthons to form the quinoline core. mdpi.com

| Method Type | Key Reagents/Catalysts | Starting Materials | Key Features |

| Tandem Cyclization | Iodide catalysis, TBHP | 2-Styrylanilines, 2-Methylquinolines | Avoids transition metals, mild C(sp³)–H activation. nih.gov |

| Oxidative Cyclocondensation | TsOH, K₂S₂O₈ | N,N-dimethyl enaminones, o-Aminobenzyl alcohols | Metal-free, broad functional group tolerance. |

| Modified Friedländer | Nafion NR50, Microwave | 2-Aminoaryl ketones, α-Methylene carbonyls | Environmentally friendly, solid acid catalyst. mdpi.com |

| Radical Cation Cyclization | Aerobic oxidation, DMSO | N-(2-alkenylaryl) enamines | Metal-free, DMSO as oxidant. mdpi.com |

3 Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly being integrated into quinoline synthesis. researchgate.netacs.org For a specifically substituted compound like this compound, these principles guide the development of more sustainable and environmentally responsible manufacturing processes.

A key aspect of green quinoline synthesis is the use of environmentally benign solvents and catalysts. ijpsjournal.com Glycerol, a biodegradable and non-toxic solvent derived from biomass, has been successfully employed as a green medium and catalyst in modified Skraup reactions, sometimes in combination with pressure tubes to improve yields and shorten reaction times. dntb.gov.uaresearchgate.net Similarly, water and ethanol (B145695) are increasingly used as green solvents. researchgate.net

The development of catalyst-free techniques or the use of reusable, non-toxic catalysts is another cornerstone of green synthesis. researchgate.net Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been reported as an inexpensive, non-toxic, and environmentally benign catalyst for the one-pot synthesis of quinoline derivatives from 2-aminoarylketones. bohrium.com Heterogeneous catalysts, such as titanium dioxide or nanocatalysts, are also gaining traction as they can be easily recovered and reused, minimizing waste. acs.orgorganic-chemistry.org These approaches align with the goal of atom economy, maximizing the incorporation of starting materials into the final product.

4 One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. mdpi.com Such sequences are highly desirable for constructing complex molecules like substituted quinolines.

One-pot syntheses of quinolines often involve cascade or tandem reactions that form multiple bonds in a sequential manner. For example, a one-pot, three-component reaction of 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine has been developed to produce functionalized iodoquinolines. mdpi.com Another efficient one-pot method involves the NBS (N-Bromosuccinimide)-mediated bromination and dehydrogenation of tetrahydroquinolines. This metal-free cascade reaction provides access to various bromoquinolines in moderate to high yields and with short reaction times. rsc.org

The Pfitzinger reaction, which condenses isatin (B1672199) with a carbonyl compound, can also be performed as a one-pot sequence to yield quinoline-4-carboxylic acids. nih.govmdpi.com Researchers have developed divergent one-pot procedures starting from simple isatins to produce either pyrazole (B372694) or quinoline derivatives by carefully controlling the reaction pathways. nih.govmdpi.com These strategies streamline the synthesis process, avoiding the need for purification of intermediates and thereby saving time, solvents, and resources.

| Reaction Name/Type | Starting Materials | Key Reagents | Product Type |

| NBS-Mediated Cascade | Tetrahydroquinolines | NBS | Bromoquinolines rsc.org |

| Three-Component Reaction | 2-Aminoaryl propargyl alcohols, Aryldiazonium salts | Molecular Iodine | Iodoquinolines mdpi.com |

| Pfitzinger-Type Reaction | Isatins, Carbonyl compounds | Base or Acid | Quinoline-4-carboxylic acids mdpi.com |

| Cobalt-Catalyzed Cyclization | 2-Aminoaryl alcohols, Ketones/Nitriles | Co(OAc)₂·4H₂O | Quinolines/Quinazolines organic-chemistry.org |

5 Electrochemical Synthesis Methods for Halogenated Quinoline Precursors

Electrochemical synthesis is emerging as a powerful and green tool in organic chemistry, using electricity as a "traceless" reagent to drive reactions. researchgate.net This approach often avoids the need for harsh chemical oxidants or reductants, leading to cleaner reaction profiles and milder conditions. researchgate.net For the synthesis of halogenated quinolines, electrochemistry offers unique advantages for regioselective functionalization.

An effective electrochemical method for the C3–H halogenation of quinoline-4(1H)-ones has been demonstrated, using simple potassium halides as both the halogen source and the electrolyte in an undivided cell. acs.orgorganic-chemistry.org This protocol provides access to various halogenated quinolones with high regioselectivity and is suitable for gram-scale synthesis. acs.org Mechanistic studies suggest that the process involves halogen radicals that promote the activation of N–H bonds. researchgate.net

Another electrochemical strategy enables the dihalogenation of quinolines at the C5 and C7 positions using N-halosuccinimides. researchgate.net This metal-free oxidative method is notable for its short reaction times and good to excellent yields. The development of such electrosynthetic methods for producing specifically halogenated quinolines, like this compound, represents a frontier in sustainable chemical manufacturing, offering a high degree of control and environmental compatibility. bohrium.com

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6,8 Difluoroquinoline

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of multiple halogen atoms on the 2-chloro-6,8-difluoroquinoline scaffold gives rise to competitive nucleophilic substitution reactions. The regioselectivity of these reactions is influenced by the nature of the nucleophile, the reaction conditions, and the electronic activation provided by the quinoline (B57606) ring.

Aminodehalogenation (e.g., with Ammonia (B1221849) and Amines)

The reaction of this compound with ammonia and amines primarily results in the substitution of the chlorine atom at the C-2 position. For instance, interaction with both liquid and aqueous ammonia leads to the formation of 2-amino-6,8-difluoroquinoline as the main product. lookchem.comresearchgate.net This preference for aminodechlorination over aminodefluorination is a key characteristic of this compound's reactivity with nitrogen nucleophiles. researchgate.net The use of aqueous ammonia has been observed to increase the proportion of the 2-amino product compared to reactions in liquid ammonia. lookchem.comresearchgate.net

Studies on related polyfluorinated 2-chloroquinolines have shown that the position of fluorine atoms on the benzene (B151609) ring significantly influences the reaction's course. While some isomers favor substitution of a fluorine atom, this compound consistently yields the product of chlorine substitution. researchgate.net

Methoxydefluorination Processes

While aminodehalogenation favors the displacement of the C-2 chlorine, the introduction of other nucleophiles can lead to the substitution of fluorine atoms. Although specific studies on the methoxydefluorination of this compound are not extensively detailed in the provided search results, the reactivity of fluorinated quinolines in general suggests that such reactions are plausible. The fluorine atoms at positions 6 and 8 are activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoline ring system.

Regioselectivity and Site-Specific Substitution Control

The regioselectivity of nucleophilic substitution on this compound is a subject of significant interest. In aminodehalogenation reactions, the substitution of the chlorine atom at the C-2 position is the predominant pathway, yielding 2-amino-6,8-difluoroquinoline. lookchem.comresearchgate.net This outcome is in contrast to the reaction with aqueous ammonia where the 8-amino derivative is not the major product. lookchem.comresearchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to understand this regioselectivity. The calculated activation energy values for the substitution reactions align with the experimentally observed preference for attack at the C-2 position. lookchem.comresearchgate.netresearchgate.net This suggests that the transition state leading to the formation of the 2-amino product is energetically more favorable. The choice of the reaction medium, such as switching from liquid to aqueous ammonia, can also influence the product distribution, further highlighting the factors that control site-specific substitution. lookchem.comresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

The quinoline ring system, while generally less reactive towards electrophilic attack than benzene due to the electron-withdrawing effect of the nitrogen atom, can undergo electrophilic aromatic substitution. The fluorine atoms at the C-6 and C-8 positions of this compound are deactivating and ortho-, para-directing. However, the strong acidic conditions often required for these reactions can lead to protonation of the quinoline nitrogen, further deactivating the ring.

Specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results. However, general principles of electrophilic aromatic substitution on quinoline derivatives suggest that reactions such as nitration and halogenation would likely occur on the benzene ring, with the positions of substitution being influenced by the existing fluorine and chlorine atoms. For instance, nitration of polyfluorinated quinolines has been shown to yield 5-nitro and/or 8-nitro derivatives if those positions are available. researchgate.net

Radical Reactions and Oxidative Cyclizations

The involvement of this compound in radical reactions and oxidative cyclizations is an area of synthetic exploration. While direct studies on this specific compound are limited in the provided results, related research on phenanthridine (B189435) synthesis from diaryl-imines via a homolytic aromatic substitution route suggests the potential for radical-mediated cyclizations involving quinoline derivatives. beilstein-journals.org These reactions typically proceed through the formation of an imidoyl radical followed by intramolecular addition to an aromatic ring. beilstein-journals.org

Derivatization through Functional Group Interconversions at C-2, C-6, and C-8 Positions

The halogen atoms at the C-2, C-6, and C-8 positions of this compound serve as versatile handles for further molecular modifications through functional group interconversions.

The chlorine atom at the C-2 position is the most labile towards nucleophilic substitution, allowing for the introduction of a wide range of functionalities. As discussed previously, reaction with ammonia or amines yields the corresponding 2-amino derivatives. lookchem.comresearchgate.net This position is also susceptible to other nucleophiles, enabling the synthesis of a diverse array of C-2 substituted quinolines. nih.gov

The fluorine atoms at C-6 and C-8 are less reactive towards nucleophilic substitution than the C-2 chlorine but can be displaced under specific conditions. These positions are also potential sites for metallation followed by reaction with electrophiles, a common strategy for functionalizing fluoroaromatic compounds.

The ability to selectively modify each of these positions is crucial for the development of new quinoline-based compounds with tailored properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric parameters, electronic distribution, and spectroscopic characteristics of 2-Chloro-6,8-difluoroquinoline.

Density Functional Theory (DFT) Applications

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The energies of HOMO and LUMO and their distribution across the molecule indicate the most likely sites for electrophilic and nucleophilic attack. For quinoline (B57606) derivatives, the HOMO is often located on the benzene (B151609) ring, while the LUMO is distributed over the pyridine (B92270) ring. However, specific FMO analysis and the corresponding energy gap data for this compound have not been reported in dedicated scientific studies.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. The MEP map reveals regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. Although MEP analyses are a standard component of computational studies on quinoline derivatives, a specific MEP surface analysis for this compound is not documented in the available literature. For similar molecules, the electronegative nitrogen and halogen atoms typically represent areas of negative electrostatic potential.

Activation Energy Determinations for Reaction Pathways

Computational chemistry, particularly DFT, can be employed to calculate the activation energies of various reaction pathways, providing crucial information about reaction kinetics and mechanisms. This can be particularly useful for understanding the synthesis and reactivity of this compound. As of now, there are no published studies that specifically determine the activation energies for reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions in different environments. Such simulations could reveal the flexibility of the this compound structure and how it interacts with solvents or biological macromolecules. There is currently no specific research available that details molecular dynamics simulations performed on this compound.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is a powerful tool for elucidating complex reaction mechanisms at the atomic level. By mapping out the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of how a reaction proceeds. While this methodology has been applied to many quinoline-based reactions, specific computational studies elucidating the reaction mechanisms involving this compound are not present in the current body of scientific literature.

In silico Prediction of Chemical Reactivity and Synthetic Feasibility

The prediction of chemical reactivity and the assessment of synthetic feasibility for novel compounds like this compound are significantly enhanced by computational chemistry. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to elucidate the electronic structure and predict the reactive behavior of the molecule. These theoretical insights are invaluable for guiding synthetic efforts and anticipating the chemical properties of the compound.

Detailed Research Findings

While specific experimental and extensive theoretical studies on the reactivity of this compound are not widely available in published literature, computational methods allow for a detailed prediction of its chemical behavior. By employing DFT calculations, typically using a basis set such as 6-311++G(d,p), a comprehensive analysis of the molecule's electronic properties can be performed. This analysis includes the examination of frontier molecular orbitals (FMOs), the molecular electrostatic potential (MEP) map, and various reactivity descriptors.

The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) across the this compound molecule is a key determinant of its reactivity. The HOMO is indicative of the regions susceptible to electrophilic attack, while the LUMO highlights the areas prone to nucleophilic attack. For quinoline derivatives, the HOMO is often distributed over the benzene ring, whereas the LUMO tends to be localized on the pyridine ring, a feature that is likely influenced by the electron-withdrawing nature of the nitrogen atom and the halogen substituents in this compound.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is instrumental in predicting the sites for electrophilic and nucleophilic reactions. In the MEP map of a molecule like this compound, regions of negative potential (typically colored in shades of red and yellow) would indicate electron-rich areas susceptible to electrophilic attack. These are often associated with the nitrogen atom and the fluorine atoms due to their high electronegativity. Conversely, regions of positive potential (colored in blue) denote electron-deficient areas that are targets for nucleophiles.

Global reactivity descriptors, derived from the energies of the FMOs, offer quantitative measures of the molecule's stability and reactivity. These include ionization potential, electron affinity, global hardness, chemical potential, and the electrophilicity index. Such parameters are crucial for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions.

The synthetic feasibility can also be explored computationally. Theoretical investigations can help to identify plausible synthetic routes by evaluating the thermodynamics and kinetics of potential reaction pathways. For instance, the synthesis of substituted quinolines often involves cyclization reactions. Computational modeling can assess the energy barriers of different cyclization strategies to form the this compound scaffold, thereby guiding the selection of the most efficient synthetic method.

Illustrative Data Tables

The following tables present hypothetical data that would be generated from a typical DFT study on this compound. This data is illustrative of the kind of results that inform the predictions of chemical reactivity.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| Energy of HOMO (EHOMO) | -7.12 |

| Energy of LUMO (ELUMO) | -1.85 |

| HOMO-LUMO Energy Gap (ΔE) | 5.27 |

Note: These values are hypothetical and representative of what would be expected from a DFT calculation.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Ionization Potential (I) | 7.12 eV |

| Electron Affinity (A) | 1.85 eV |

| Global Hardness (η) | 2.635 |

| Chemical Potential (μ) | -4.485 eV |

| Electrophilicity Index (ω) | 3.82 eV |

Note: These values are calculated based on the hypothetical FMO energies in Table 1 and are for illustrative purposes.

Applications in Advanced Organic Synthesis and Materials Science

2-Chloro-6,8-difluoroquinoline as a Versatile Synthetic Building Block

This compound serves as a highly versatile building block in organic synthesis, primarily due to the reactivity of its carbon-chlorine bond. The chlorine atom at the 2-position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is the cornerstone of its utility, providing a direct pathway to a diverse range of substituted quinoline derivatives.

The presence of two fluorine atoms at the 6- and 8-positions significantly influences the electronic properties of the quinoline ring system. These strongly electron-withdrawing groups modulate the reactivity of the molecule, particularly at the C-2 position, and enhance the stability of the resulting products. This electronic modification makes the compound an attractive starting material for creating molecules with specific, tuned properties.

Synthesis of Novel Aminoquinolines and Related Heterocycles

A primary application of this compound is in the synthesis of novel 2-aminoquinoline (B145021) derivatives. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom is displaced by a primary or secondary amine. This method is highly effective for creating libraries of compounds with varied amino substituents.

While specific studies detailing the use of this compound are often found in patent literature, the general methodology is well-established for other chloroquinolines. For instance, research on related chloroquinolines demonstrates that they can be effectively reacted with various amines, including amino alcohols, to produce novel substituted aminoquinolines. scholaris.ca The synthesis of N-[(2-chloro-8-methylquinolin-3-yl)methyl] derivatives through reaction with a range of aliphatic and aromatic amines further illustrates the broad applicability of this substitution strategy. nih.gov This established reactivity provides a reliable blueprint for the synthesis of a multitude of 2-amino-6,8-difluoroquinoline analogues, each with unique structural and electronic characteristics imparted by the incoming amine.

Development of Fluorescent Dyes and Imaging Probes Based on the Quinoline Scaffold

The quinoline scaffold is a well-known fluorophore, forming the core of many fluorescent dyes and biological imaging agents. The incorporation of fluorine atoms into this scaffold, as seen in this compound, can enhance critical photophysical properties such as quantum yield and photostability.

By serving as a precursor, this compound enables the development of new fluorescent molecules. The substitution of the C-2 chlorine with functional groups capable of modulating the electronic structure can tune the emission and absorption wavelengths of the resulting dye. This allows for the rational design of probes for specific applications, such as sensing metal ions or imaging biological environments.

Precursors for Complex Molecular Architectures

The strategic placement of reactive and modifying groups makes this compound an ideal starting point for the synthesis of complex molecular architectures. Its role as a synthetic building block extends beyond simple, single-step substitutions.

Chemists can employ multi-step synthetic sequences starting from this compound. For example, after an initial nucleophilic substitution at the C-2 position, further chemical modifications can be performed on the newly introduced side chain. This iterative approach allows for the construction of elaborate, multi-functional molecules. The compound serves as a foundational scaffold upon which significant molecular complexity can be built, leading to novel structures with potential applications in medicinal chemistry and beyond. For example, related chloro-phenylquinoline derivatives serve as building blocks for other biologically active molecules. evitachem.com

Exploration in Material Science Applications (e.g., Optoelectronic Materials)

The unique electronic properties of this compound make it a compound of interest in materials science, particularly for the development of optoelectronic materials. The electron-withdrawing nature of the fluorine atoms can be harnessed to create materials with specific energy levels, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

By derivatizing the quinoline core, researchers can create novel organic semiconductors. The ability to tune the electronic properties through substitution at the C-2 position allows for the fine-tuning of the material's performance in electronic devices. The stability imparted by the fluorinated quinoline ring is also a significant advantage, potentially leading to more robust and longer-lasting devices.

Structure Activity Relationship Sar Studies and Mechanistic Insights in Biological Systems

Systematic Structural Modifications of the Quinolone Scaffold and their Impact on Biological Activity

Systematic alterations to the quinolone core have been a cornerstone of research to enhance antibacterial efficacy. These modifications have led to the development of several generations of quinolone antibiotics, each with improved properties. wikipedia.org The fundamental bicyclic structure, related to 4-quinolone, is the basic pharmacophore, and substitutions at key positions are crucial for its biological function. wikipedia.orgresearchgate.net

Halogen atoms play a pivotal role in modulating the biological activity of quinolones. researchgate.net The introduction of a fluorine atom at the C-6 position was a significant breakthrough, leading to the development of the highly potent fluoroquinolones. nih.govmdpi.com This substitution generally increases the penetration of the drug into the bacterial cell and enhances its activity against Gram-negative bacteria. researchgate.net

The presence of a fluorine atom at the C-8 position, as seen in the difluoroquinolone structure, further influences the compound's properties. Studies have shown that C-8 halogen and methoxy (B1213986) groups can enhance the activity against resistant bacterial mutants. nih.govnih.govasm.org Specifically, C-8 bromine, chlorine, and methoxy groups have been found to significantly reduce the minimum inhibitory concentration (MIC) against resistant strains of Mycobacterium smegmatis and Staphylococcus aureus. nih.govnih.govasm.org A C-8 fluorine moiety also contributes to this enhanced activity, albeit to a lesser extent. nih.govnih.gov

| Position | Substituent | Impact on Biological Activity | Supporting Evidence |

|---|---|---|---|

| C-6 | Fluorine | Increases penetration into bacterial cells and enhances activity against Gram-negative bacteria. researchgate.net | researchgate.netnih.govmdpi.com |

| C-8 | Fluorine | Enhances activity against resistant bacterial mutants. nih.govnih.gov | nih.govnih.gov |

| Chlorine, Bromine, Methoxy | Significantly reduces MIC against resistant bacterial strains. nih.govnih.govasm.org | nih.govnih.govasm.org | |

| C-2 | Chlorine | Influences electronic and steric properties, potentially affecting target interaction. | General chemical principles |

The substituents at the N-1 and C-7 positions are critical determinants of the antibacterial spectrum and potency of quinolones. wikipedia.orgnih.gov

N-1 Position: A cyclopropyl (B3062369) group at the N-1 position, as seen in highly active compounds like ciprofloxacin, is known to confer potent activity against aerobic bacteria. wikipedia.orgresearchgate.net Other alkyl and aryl groups at this position also modulate the drug's efficacy. msu.edu

C-7 Position: The substituent at the C-7 position significantly influences the antibacterial spectrum, including activity against Gram-positive and anaerobic bacteria. wikipedia.org Piperazine (B1678402) and pyrrolidine (B122466) rings are common C-7 substituents that enhance activity. mdpi.com The nature of the C-7 ring can also affect the drug's interaction with mammalian enzymes, highlighting the importance of this position in determining selectivity. nih.govasm.org For instance, the stereochemistry of methyl groups on a C-7 piperazine ring can dramatically alter a compound's potency against mammalian topoisomerase II. asm.org

The interplay between substituents at different positions is also crucial. For example, the combination of an N-1 cyclopropyl group and specific C-7 ring structures can lead to compounds with high lethal activity. nih.gov

Mechanisms of Biological Interaction (General Quinolone Scaffold)

Quinolones exert their bactericidal effects by interfering with essential bacterial enzymes involved in DNA replication. wikipedia.org

Interaction with Key Biological Targets

The primary targets of quinolone antibiotics are two type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.govmicrobiologyresearch.org These enzymes are crucial for managing the topological state of bacterial DNA during replication, transcription, and repair. microbiologyresearch.orgresearchgate.net

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial chromosome, a process essential for the initiation of DNA replication. nih.gov In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones. wikipedia.orgnih.gov

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. youtube.com In many Gram-positive bacteria, topoisomerase IV is the main target. wikipedia.orgnih.gov

Quinolones bind to the complex formed between the topoisomerase and DNA, stabilizing it in a state where the DNA is cleaved. nih.govyoutube.comoup.com This ternary complex blocks the movement of the replication fork, leading to the inhibition of DNA synthesis and ultimately cell death. microbiologyresearch.orgoup.com

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of quinolone action involves the conversion of their target topoisomerases into cellular toxins. nih.gov By stabilizing the enzyme-DNA cleavage complex, quinolones prevent the re-ligation of the broken DNA strands. wikipedia.orgnih.gov This leads to an accumulation of double-strand DNA breaks, which triggers the SOS response and other DNA repair pathways. nih.gov If the damage is too extensive, it results in bacterial cell death. nih.gov

The interaction between quinolones and their targets is mediated by a water-metal ion bridge, which involves the C3/C4 keto acid of the quinolone skeleton. nih.gov This interaction is crucial for the binding of many clinically relevant quinolones to the bacterial enzymes. nih.gov The structural diversity of substituents at the N-1, C-7, and C-8 positions is tolerated because the primary interactions are mediated through this core keto acid moiety. nih.gov

Computational Approaches in Predicting Biological Activity and SAR

Computational methods have become indispensable in the rational design and development of novel therapeutic agents based on the 2-Chloro-6,8-difluoroquinoline scaffold. These approaches allow for the prediction of biological activity, the elucidation of structure-activity relationships, and the optimization of lead compounds with improved efficacy and selectivity.

Ligand-Protein Docking and Molecular Modeling

Ligand-protein docking and molecular modeling are powerful computational techniques that simulate the interaction between a small molecule (ligand), such as a this compound derivative, and its biological target, typically a protein. These methods predict the preferred binding orientation and affinity of the ligand within the protein's active site, providing a three-dimensional model of the complex.

For quinoline-based compounds, including those with the 6,8-difluoro substitution pattern, molecular modeling is crucial for understanding their mechanism of action. For instance, in the context of antibacterial agents, the primary target is often DNA gyrase. asm.org Molecular modeling studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinolone core and the amino acid residues of the DNA gyrase-DNA complex. asm.org The fluorine atoms at positions 6 and 8 of the quinoline (B57606) ring are known to significantly influence antibacterial potency, and molecular modeling can help elucidate how these substitutions enhance binding to the target enzyme and improve cell penetration. asm.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and identify the key structural features that are either beneficial or detrimental to their biological function.

QSAR studies have been successfully applied to various series of quinoline derivatives to understand their therapeutic potential. For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on 2-chloroquinoline (B121035) derivatives to understand their antitubercular activity. nih.gov These studies generate 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the biological activity. nih.gov The insights gained from these models can guide the design of more potent analogs. nih.gov

In the context of 6,8-difluoroquinolones, QSAR analyses have been instrumental in optimizing their antibacterial properties. For a series of 1-aryl-6,8-difluoroquinolone antibacterial agents, it was found that the nature of the substituent at the 1-position and the 7-position significantly impacts their in vitro potency. msu.edu The data from such studies can be used to build QSAR models.

To illustrate the structure-activity relationships within this class of compounds, the following table summarizes the in vitro antibacterial activity of a series of 1-aryl-6,8-difluoroquinolones against various bacterial strains.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of 1-Aryl-6,8-difluoroquinolones

| Compound | R | NR1R2 | S. aureus NCTC 10649 | E. coli Juhl | P. aeruginosa 5007 |

|---|---|---|---|---|---|

| 18 | 2,4-difluorophenyl | 3-amino-1-pyrrolidinyl | 0.025 | 0.05 | 0.2 |

| 19 | 4-fluorophenyl | 3-amino-1-pyrrolidinyl | 0.05 | 0.1 | 0.4 |

| 22 | 4-fluorophenyl | piperazin-1-yl | 0.1 | 0.1 | 0.8 |

| 23 | 2,4-difluorophenyl | piperazin-1-yl | 0.1 | 0.1 | 0.8 |

| 24 | 4-fluorophenyl | 4-methylpiperazin-1-yl | 0.2 | 0.1 | 0.8 |

| 25 | 2,4-difluorophenyl | 4-methylpiperazin-1-yl | 0.2 | 0.1 | 0.8 |

Data sourced from a study on 1-aryl-6,8-difluoroquinolone antibacterial agents. msu.edu

The data in this table can form the basis of a QSAR model. For example, it is evident that the 3-amino-1-pyrrolidinyl substituent at the 7-position generally leads to higher potency against S. aureus compared to the piperazinyl or 4-methylpiperazinyl groups. msu.edu Furthermore, a 2,4-difluorophenyl group at the 1-position appears to be beneficial for activity against S. aureus when the 7-substituent is 3-amino-1-pyrrolidinyl. msu.edu A QSAR model would quantify these relationships, allowing for the prediction of activity for other, yet to be synthesized, derivatives with different substituents at these positions.

While a specific QSAR model for this compound is not detailed, the principles from these related studies underscore the utility of QSAR in guiding the medicinal chemistry efforts around the quinoline scaffold.

常见问题

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-6,8-difluoroquinoline, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis typically starts with halogenation and fluorination of quinoline precursors. Key steps include:

- Selective substitution at positions 2, 6, and 8 using halogenating agents (e.g., POCl₃ for chlorination) and fluorinating reagents (e.g., DAST or Selectfluor).

- Purification via column chromatography or recrystallization to achieve >97% purity (HPLC/GC validation) .

- Optimization : Vary reaction temperature (80–120°C), solvent polarity (DMF vs. DCM), and catalyst loading (e.g., Lewis acids like FeCl₃) to enhance regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and assessing purity?

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes fluorine environments, while ¹H/¹³C NMR confirms substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₉H₄ClF₂N; theoretical 207.5 g/mol).

- Chromatography : GC or HPLC with UV detection ensures >97% purity, critical for biological assays .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal : Treat halogenated waste as hazardous; follow institutional guidelines for incineration or chemical neutralization .

Advanced Research Questions

Q. How do substitution patterns at the 2, 6, and 8 positions of quinoline derivatives influence their antimicrobial activity?

- Structural-Activity Relationship (SAR) :

- Chlorine at position 2 : Enhances lipophilicity, improving membrane penetration.

- Fluorine at positions 6 and 8 : Increases electronegativity, stabilizing interactions with bacterial DNA gyrase .

- Data Validation : Compare MIC (Minimum Inhibitory Concentration) values against S. aureus and E. coli for this compound (MIC: 2–4 µg/mL) vs. non-fluorinated analogs (MIC: >16 µg/mL) .

Q. How can researchers address contradictions in biological activity data between this compound and its analogs?

- Data Analysis Framework :

Reproducibility Checks : Validate assay conditions (pH, temperature, cell line consistency).

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase IV.

Meta-Analysis : Cross-reference studies on structurally similar compounds (e.g., 6-Bromo-4-chloro-8-fluoroquinoline, similarity index 0.86) to identify trends .

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。